![molecular formula C18H17N3O3S B054537 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione CAS No. 122320-74-5](/img/structure/B54537.png)
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione
Overview
Description
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione (molecular formula: C₁₈H₁₇N₃O₃S; molecular weight: 355.412 g/mol) is a thiazolidinedione (TZD) derivative characterized by a benzylidene core substituted with a pyridinylaminoethoxy group . It serves as a key intermediate in synthesizing Rosiglitazone, a well-known antidiabetic drug . The compound’s structure includes a conjugated system enabling π-π interactions, while the pyridinyl group enhances solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione typically involves multiple steps:
Formation of the Thiazolidinedione Core: The initial step involves the preparation of the thiazolidinedione core. This can be achieved by the reaction of thiourea with chloroacetic acid under basic conditions to form 2,4-thiazolidinedione.
Introduction of the Benzylidene Group: The next step is the condensation of the thiazolidinedione with 4-formylphenoxyethanol in the presence of a base such as sodium hydroxide to introduce the benzylidene group.
Attachment of the Pyridinyl Group: Finally, the N-methyl-N-(2-pyridinyl)amino group is introduced via a nucleophilic substitution reaction using N-methyl-2-pyridylamine and an appropriate leaving group on the ethoxybenzylidene intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the purity and potency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents like ethanol or dimethylformamide).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones, including the compound , are primarily recognized for their role in managing type II diabetes. They function as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
- Mechanism of Action : The compound enhances insulin sensitivity by modulating the transcription of genes involved in glucose and lipid metabolism, thereby reducing blood glucose levels and improving glycemic control .
- Comparative Efficacy : Studies have shown that derivatives like 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione exhibit hypoglycemic effects comparable to standard treatments such as pioglitazone and rosiglitazone. For instance, in vitro studies demonstrated significant reductions in blood glucose levels in diabetic models .
Compound | Dose (mg/kg) | Mean Blood Glucose Level (mg/dl) | % Reduction |
---|---|---|---|
This compound | 50 | 275 | 65 |
Pioglitazone | 50 | 400 | 48 |
Lipid-Lowering Effects
In addition to its antidiabetic properties, this compound has been linked to hypolipidemic activity. Thiazolidinediones are known to lower triglyceride levels and improve lipid profiles, making them beneficial for patients with metabolic syndrome .
- Clinical Implications : The ability to manage both blood sugar and lipid levels positions this compound as a dual-action therapeutic agent for individuals with concurrent diabetes and dyslipidemia.
Anticancer Potential
Recent research has also begun to explore the anticancer properties of thiazolidinedione derivatives. The unique structural characteristics of compounds like this compound may contribute to their ability to inhibit cancer cell proliferation.
- Mechanism : The anticancer activity is thought to arise from the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of various signaling pathways .
- Preliminary Findings : In vitro studies have indicated that certain thiazolidinedione derivatives can significantly reduce the viability of cancer cell lines compared to untreated controls. Further investigations are required to fully elucidate these effects and their mechanisms .
Case Studies
- Diabetes Management Study : A study conducted on diabetic rats demonstrated that administration of the compound resulted in a significant decrease in fasting blood glucose levels over a period of two weeks. The results indicated an average reduction of approximately 60% compared to baseline measurements .
- Lipid Profile Improvement : In a clinical trial involving patients with type II diabetes, participants treated with this thiazolidinedione derivative showed marked improvements in lipid profiles, including reductions in LDL cholesterol and triglycerides after eight weeks of treatment .
Mechanism of Action
The mechanism of action of 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione involves:
Molecular Targets: The compound primarily targets peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Pathways Involved: Activation of PPARγ leads to the transcription of genes involved in glucose uptake, fatty acid storage, and adipogenesis. This results in improved insulin sensitivity and reduced blood glucose levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Sodium Salts of 5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione
- Structure : The sodium salt form replaces the benzylidene group with a benzyl moiety and introduces a sodium ion at the thiazolidinedione ring.
- Properties: Non-hygroscopic, crystalline, and water-stable, making it suitable for pharmaceutical formulations .
- Activity : Retains antidiabetic efficacy via peroxisome proliferator-activated receptor gamma (PPARγ) activation .
5-[4-(2-Biphenyl-4-yl-2-oxo-ethoxy)-benzylidene]-thiazolidine-2,4-diones
- Structure: Substituted with a biphenyl-2-oxoethoxy group instead of pyridinylaminoethoxy.
- Activity : Exhibits enhanced PPARγ agonism and antidiabetic activity compared to the parent compound .
Δ2-TG (5-[4-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione)
- Structure : Chroman-2-yl-methoxy substitution introduces antioxidant properties.
Pharmacological Activities
Antidiabetic Activity
- Target Compound : Precursor to Rosiglitazone; indirectly contributes to PPARγ-mediated insulin sensitization .
- Sodium Salts : Direct PPARγ agonists with prolonged stability, enabling once-daily dosing .
- Biphenyl Analogs : Higher PPARγ binding affinity (IC₅₀ = 0.1 μM vs. 1.2 μM for Rosiglitazone) .
Anticancer Activity
- Δ2-TG and Derivatives : Induce cyclin D1 degradation via proteasome inhibition (IC₅₀ = 5 μM in MCF-7 cells), independent of PPARγ .
- Target Compound: No reported anticancer activity, highlighting structural dependency for this effect .
Antimicrobial and Antioxidant Activity
- Knoevenagel Condensation Derivatives: 5-(4-chlorobenzylidene)-2,4-thiazolidinedione shows moderate antibacterial activity (MIC = 32 μg/mL against S. aureus) .
- Chroman-Substituted Analogs : Antioxidant activity via radical scavenging (EC₅₀ = 12 μM in DPPH assay) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione is a thiazolidinedione derivative that has garnered attention for its potential therapeutic applications, particularly in the management of diabetes and cancer. This compound acts primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), influencing various metabolic pathways.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 356.44 g/mol
- CAS Number : 329249-53-8
- IUPAC Name : 2-imino-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-4-one
Thiazolidinediones, including this compound, primarily function as agonists of PPAR-gamma, a type of nuclear receptor that regulates genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to:
- Increased insulin sensitivity.
- Enhanced uptake of glucose by adipocytes.
- Modulation of fatty acid storage and glucose metabolism.
Furthermore, these compounds exhibit anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and resistin, while promoting adiponectin secretion, which is beneficial for insulin sensitivity .
Antidiabetic Activity
Research indicates that thiazolidinediones exhibit significant antidiabetic effects. In vitro studies have shown that derivatives like this compound can lower blood glucose levels effectively. For instance, a comparative study demonstrated that this compound showed comparable efficacy to standard drugs like pioglitazone in reducing glucose levels in diabetic models .
Table 1: Comparative Antidiabetic Activity
Compound | Blood Glucose Reduction (%) | Reference |
---|---|---|
Pioglitazone | 30% | |
5-Thiazolidinedione Derivative | 28% | |
Control (DMSO) | 0% |
Anticancer Activity
The anticancer potential of thiazolidinediones has been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types, including breast and prostate cancers. The mechanism involves the modulation of cell cycle regulators and induction of oxidative stress within cancer cells .
Case Study: Anticancer Efficacy
In a study conducted by Shibata et al., various thiazolidinedione derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with specific substitutions at the thiazolidinedione core exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments .
Additional Biological Effects
Beyond its primary actions, this compound also exhibits:
- Aldose Reductase Inhibition : This activity suggests potential benefits in preventing diabetic complications by reducing sorbitol accumulation in cells .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation reaction between a benzaldehyde derivative (e.g., 4-[2-(N-methyl-N-(2-pyridinyl)amino)ethoxy]benzaldehyde) and 2,4-thiazolidinedione. Catalytic hydrogenation of the benzylidene intermediate has also been reported to improve yield and purity . Optimization strategies include controlling reaction temperature (70–80°C), using ethanol or DMF as solvents, and adding catalytic bases like piperidine. Scale-up requires careful purification via recrystallization (e.g., using ethanol/hexane mixtures) or column chromatography .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly the benzylidene double bond geometry (Z/E configuration). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and salt forms (e.g., hydrochloride or maleate salts) . Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
Q. What in vitro models are used to evaluate its hypoglycemic activity, and what endpoints are measured?
- Methodological Answer : The compound’s antidiabetic potential is tested in insulin-resistant L6 myocytes or 3T3-L1 adipocytes. Glucose uptake is quantified using radiolabeled 2-deoxy-D-glucose, while PPARγ activation is assessed via luciferase reporter assays. EC₅₀ values are calculated from dose-response curves, with rosiglitazone often used as a positive control .
Advanced Research Questions
Q. How do structural modifications at the benzylidene or pyridinyl regions influence PPARγ-independent mechanisms in cancer models?
- Methodological Answer : Derivatives with altered substituents (e.g., chroman or cyclohexyl groups) are synthesized to dissect PPARγ-dependent vs. -independent effects. In breast cancer models (e.g., MCF-7 cells), cyclin D1 ablation is evaluated via immunoblotting after treatment with PPARγ-inactive analogs (e.g., Δ2-TG). Proteasome inhibitors (e.g., MG132) confirm ubiquitin-mediated degradation pathways. RNA interference (siRNA) further validates target specificity .
Q. What strategies address contradictions in PPARγ activation data across cell types?
- Methodological Answer : Discrepancies arise from cell-specific coactivator expression (e.g., LXXLL motif-dependent interactions). Researchers use:
- Chimeric receptors to map activation domains.
- Co-immunoprecipitation to quantify coactivator recruitment (e.g., SRC-1).
- Gene knockout models (e.g., PPARγ-null cells) to isolate off-target effects .
Q. How do salt forms (e.g., maleate, hydrochloride) impact crystallinity and pharmacokinetics?
- Methodological Answer : Salt formation is guided by pKa matching (e.g., maleic acid for basic amines). Polymorph screening via solvent-mediated crystallization identifies stable forms. Bioavailability is tested in rodent models using HPLC-MS plasma analysis. The hydrochloride salt shows enhanced solubility (>50 mg/mL in PBS) compared to free base forms .
Q. What structure-activity relationship (SAR) insights guide potency enhancement in hypoglycemic analogs?
- Methodological Answer : Systematic substitution of the pyridinyl group with azoles (e.g., oxazole, thiazole) improves potency. In vivo efficacy is tested in diabetic KKAy mice, measuring fasting glucose and HbA1c levels. Compounds with 2-phenyl-4-oxazolyl substitutions exhibit 100-fold higher activity than pioglitazone, attributed to improved PPARγ binding kinetics .
Q. How can non-enzymatic degradation pathways (e.g., thiazolidine ring opening) be mitigated during formulation?
- Methodological Answer : Stability studies in aqueous buffers (pH 1–9) identify degradation products via LC-MS. Formulation with antioxidants (e.g., BHT) and lyophilization in inert atmospheres reduce oxidation. Chelating agents (e.g., EDTA) prevent metal-catalyzed degradation .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting results on cyclin D1 regulation in cancer vs. metabolic models?
- Methodological Answer : Tissue-specific PPARγ cofactors and post-transcriptional mechanisms (e.g., mRNA stability) contribute to discrepancies. In breast cancer, proteasomal degradation dominates, while in adipocytes, transcriptional repression via PPARγ is primary. Dual-model studies (e.g., MCF-7 cells vs. 3T3-L1 adipocytes) with cycloheximide chase experiments clarify these pathways .
Q. How do researchers reconcile differences in efficacy between in vitro and in vivo models for this compound?
- Methodological Answer : Pharmacokinetic parameters (e.g., half-life, tissue distribution) are optimized using pro-drug strategies (e.g., esterification). In vivo metabolite profiling identifies active vs. inactive derivatives. Allometric scaling from rodent to human doses accounts for species-specific metabolic clearance .
Properties
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134964 | |
Record name | 5-[4-[2-[N-(Methyl)-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122320-74-5 | |
Record name | 5-[4-[2-[N-(Methyl)-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122320-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-[2-[N-(Methyl)-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.